
4-(2-(2-(3-苯基脲基)噻唑-4-基)乙酰胺基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(2-(3-Phenylureido)thiazol-4-yl)acetamido)benzamide is a complex organic compound that features a thiazole ring, a phenylurea moiety, and a benzamide group. This compound is part of the broader class of thiazole derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
科学研究应用
2-(2-(2-(3-Phenylureido)thiazol-4-yl)acetamido)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating bacterial and fungal infections, inflammation, and cancer
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the environment in which it is administered .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(3-Phenylureido)thiazol-4-yl)acetamido)benzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the nucleophilic addition reaction of a thiazole precursor with various substituted isocyanates or isothiocyanates in the presence of a base such as sodium hydroxide . The reaction conditions often include room temperature and the use of solvents like acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(2-(2-(3-Phenylureido)thiazol-4-yl)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The phenylurea moiety can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at various positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions that may include acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
相似化合物的比较
Similar Compounds
- 2-(2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)acetamido)benzamide
- 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid
Uniqueness
2-(2-(2-(3-Phenylureido)thiazol-4-yl)acetamido)benzamide stands out due to its specific combination of functional groups, which confer unique biological activities and chemical reactivity. Its structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
2-[[2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c20-17(26)14-8-4-5-9-15(14)23-16(25)10-13-11-28-19(22-13)24-18(27)21-12-6-2-1-3-7-12/h1-9,11H,10H2,(H2,20,26)(H,23,25)(H2,21,22,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTIWSKRXKSNGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2399351.png)
![N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2399352.png)
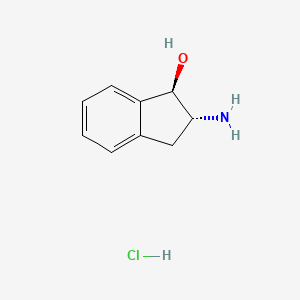
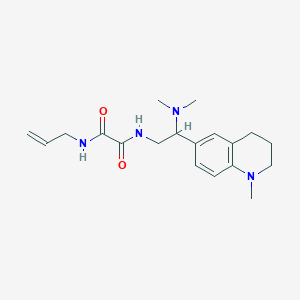
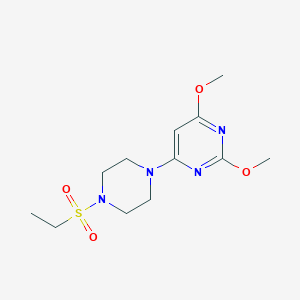
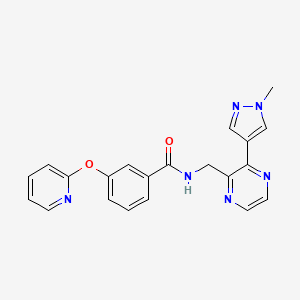
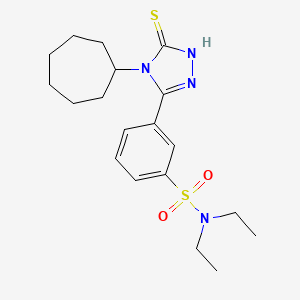
![2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2399361.png)
![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-chlorophenyl)acetamide](/img/structure/B2399363.png)
![(1S,2S)-2-[[(1R,2R)-2-Aminocyclohexyl]disulfanyl]cyclohexan-1-amine;dihydrochloride](/img/structure/B2399364.png)

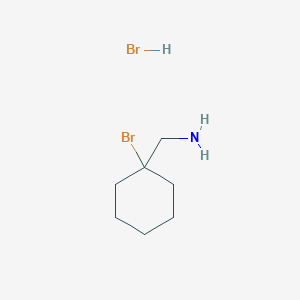
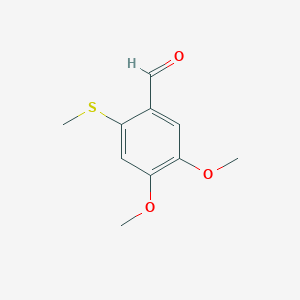
![benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2399373.png)
